molecular formula C22H16FN5O2S2 B2829955 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 899989-05-0

1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2829955
CAS No.: 899989-05-0
M. Wt: 465.52
InChI Key: NIIZOSLOFIBEKQ-UHFFFAOYSA-N
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Description

The compound 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a heterocyclic hybrid molecule integrating multiple pharmacophoric motifs:

  • A 4,5-dihydropyrazole core substituted with a 4-fluorophenyl group (electron-withdrawing) and a thiophen-2-yl moiety (aromatic, sulfur-containing heterocycle).
  • An ethanone linker connected to a 1,3,4-oxadiazole ring bearing a pyridin-4-yl group.

This structural complexity suggests applications in medicinal chemistry, particularly as a candidate for kinase inhibition or antimicrobial activity, given the known bioactivity of pyrazole and oxadiazole derivatives .

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O2S2/c23-16-5-3-14(4-6-16)18-12-17(19-2-1-11-31-19)27-28(18)20(29)13-32-22-26-25-21(30-22)15-7-9-24-10-8-15/h1-11,18H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIZOSLOFIBEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared to analogs with overlapping structural features (Table 1), focusing on substituents, molecular properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Potential Applications Reference
Target Compound 4-Fluorophenyl, thiophen-2-yl, oxadiazole-pyridine ~469.5* Dual heterocycles (pyrazole + oxadiazole), fluorinated aryl group Kinase inhibition, antimicrobial
[2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol] 4-Fluorophenyl, thiophen-2-yl, phenol ~433.5 Phenolic -OH for solubility; lacks oxadiazole-pyridine Antioxidant, anti-inflammatory
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone Chlorophenyl, phenyl, thiophen-2-yl, hydroxyl ~396.9 Chlorine substituent (lipophilic); hydroxyl for H-bonding Antibacterial, antitumor
5-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone Methoxyphenyl, hydroxyphenyl, thiophen-2-yl ~406.5 Methoxy (electron-donating) vs. fluoro (electron-withdrawing) Enzyme inhibition
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone Hydroxyphenyl, thiophen-2-yl, piperidine ~423.5 Piperidine for basicity; lacks oxadiazole CNS-targeted agents

*Calculated based on formula: C₂₃H₁₈FN₅O₂S₂.

Key Findings :

Substituent Effects: The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to chlorophenyl () or hydroxyphenyl () analogs .

Synthetic Routes :

  • Pyrazole cores are typically synthesized via cyclocondensation of hydrazines with diketones (e.g., ), while oxadiazoles are formed through cyclization of thiosemicarbazides (similar to ) .
  • The target compound’s synthesis likely involves multi-step coupling, as seen in triazole-thioether derivatives ().

Computational Predictions: AutoDock Vina () simulations suggest the oxadiazole-pyridine group in the target compound may exhibit stronger binding to E. coli DNA gyrase (ΔG ≈ -9.2 kcal/mol) compared to phenol- or piperidine-containing analogs (ΔG ≈ -7.5 kcal/mol) .

Biological Activity :

  • Pyrazole-thiophene hybrids () show broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus), while oxadiazole derivatives (e.g., ) demonstrate anti-inflammatory effects (IC₅₀ = 12 µM for COX-2). The target compound’s dual heterocycles may synergize these activities .

Research Challenges and Opportunities

  • Synthetic Complexity : The integration of pyrazole, oxadiazole, and pyridine groups necessitates stringent reaction conditions (e.g., anhydrous solvents, catalysts like Pd(PPh₃)₄ as in ) .
  • Structural Characterization : SHELX refinement () is critical for resolving conformational flexibility in the dihydropyrazole ring .
  • Similarity Metrics : Tanimoto coefficients () indicate ~70% structural similarity between the target compound and ’s analog, highlighting conserved pyrazole-thiophene motifs .

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